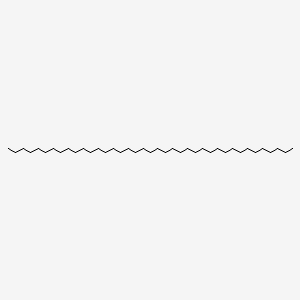

Nonatriacontane

Description

Properties

IUPAC Name |

nonatriacontane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C39H80/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-35-37-39-38-36-34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h3-39H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SNXOSZZZNFRFNZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C39H80 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4074724 | |

| Record name | Nonatriacontane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4074724 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

549.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7194-86-7 | |

| Record name | N-Nonatriacontane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007194867 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Nonatriacontane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4074724 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Nonatriacontane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | N-NONATRIACONTANE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZOH3A3X6UH | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Occurrence and Analysis of Nonatriacontane in the Plant Kingdom: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nonatriacontane (C39H80) is a long-chain aliphatic hydrocarbon found in the cuticular wax of various plants. As a component of this protective layer, it plays a role in preventing non-stomatal water loss, protecting against UV radiation, and mediating interactions with insects and pathogens. The presence and concentration of this compound and other very-long-chain alkanes can vary significantly between plant species, developmental stages, and in response to environmental conditions. This technical guide provides a comprehensive overview of the natural sources of this compound in plants, detailed methodologies for its extraction and quantification, and an outline of its biosynthetic pathway.

Quantitative Data on this compound and Other Very-Long-Chain Alkanes in Plants

The quantification of specific very-long-chain alkanes like this compound across a wide range of plant species is an ongoing area of research. While its presence has been noted in several plants, detailed quantitative data is often embedded within broader analyses of cuticular waxes. The following tables summarize available data for this compound and other relevant long-chain alkanes to provide a comparative overview.

| Plant Species | Family | Plant Part | This compound Presence/Concentration | Other Major Alkanes | Reference |

| Leucas aspera | Lamiaceae | Shoot | Present (unquantified) | - | [1][2] |

Table 1: Documented Presence of this compound in a Plant Species.

| Plant Species | Family | Plant Part | Hentriacontane (C31) (% of total wax) | Heptacosane (C27) (% of total wax) | Nonacosane (C29) (% of total wax) | Reference |

| Dianthus caryophyllus | Caryophyllaceae | Leaves | 30.6 | 27.08 | - | [3] |

| Dianthus gratianopolitanus | Caryophyllaceae | Leaves | 20.81 | 36.99 | - | [3] |

| Dianthus spiculifolius (WT) | Caryophyllaceae | Leaves | 13.57 | 14.8 | - | [3] |

| Dianthus spiculifolius (HW) | Caryophyllaceae | Leaves | 21.07 | 13.25 | - | [3] |

| Dianthus carthusianorum | Caryophyllaceae | Leaves | 19.52 | 15.44 | - | [3] |

Table 2: Quantitative Data of Major Long-Chain Alkanes in Dianthus Species. This data suggests that species within the Caryophyllaceae family are rich sources of very-long-chain alkanes and are potential candidates for this compound screening.

Experimental Protocols

The extraction and quantification of this compound from plant materials typically involve solvent extraction of the cuticular waxes followed by analysis using Gas Chromatography-Mass Spectrometry (GC-MS).

Extraction of Epicuticular Waxes

This protocol is suitable for the isolation of surface waxes with minimal contamination from internal lipids.

Materials:

-

Fresh plant material (e.g., leaves)

-

Chloroform or n-hexane (analytical grade)

-

Glass beakers

-

Forceps

-

Glass vials with Teflon-lined caps

-

Internal standard (e.g., tetracosane)

-

Rotary evaporator or a gentle stream of nitrogen

Procedure:

-

Accurately weigh the fresh plant material. For quantification per unit of surface area, measure the leaf area prior to extraction.

-

Briefly immerse the plant material (e.g., for 30-60 seconds) in a beaker containing a known volume of chloroform or n-hexane. Gentle agitation can facilitate the dissolution of the epicuticular wax.

-

Remove the plant material from the solvent using forceps.

-

Transfer the solvent extract to a clean glass vial.

-

Add a known amount of an internal standard (e.g., tetracosane) to the extract. The internal standard is crucial for accurate quantification.

-

Evaporate the solvent to dryness under a gentle stream of nitrogen or using a rotary evaporator at a temperature below 40°C to prevent the loss of volatile components.

-

The resulting residue contains the epicuticular wax and is ready for GC-MS analysis.

Quantification by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is the most common and reliable method for the separation and quantification of n-alkanes.

Instrumentation and Conditions:

-

Gas Chromatograph: Agilent 7890A or equivalent.

-

Mass Spectrometer: Agilent 5975C or equivalent.

-

Capillary Column: HP-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent non-polar column.

-

Injector Temperature: 300°C

-

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

-

Oven Temperature Program:

-

Initial temperature: 50°C, hold for 2 minutes.

-

Ramp 1: Increase to 200°C at a rate of 10°C/min, hold for 2 minutes.

-

Ramp 2: Increase to 320°C at a rate of 5°C/min, hold for 10 minutes.

-

-

MS Transfer Line Temperature: 280°C

-

Ion Source Temperature: 230°C

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Scan Range: m/z 50-600.

Procedure:

-

Sample Preparation: Re-dissolve the dried wax extract in a known volume of hexane or chloroform (e.g., 1 mL).

-

Injection: Inject 1 µL of the sample into the GC injector port.

-

Identification: The identification of this compound is based on the retention time and comparison of the mass spectrum with a reference standard or a spectral library (e.g., NIST).

-

Quantification: The amount of this compound in the sample is determined by comparing its peak area to the peak area of the internal standard. A calibration curve prepared with known concentrations of a this compound standard and the internal standard is used for accurate quantification.

Biosynthesis of Very-Long-Chain Alkanes in Plants

The biosynthesis of this compound is part of the broader pathway for very-long-chain fatty acid (VLCFA) elongation and the subsequent conversion to alkanes. This process primarily occurs in the endoplasmic reticulum of epidermal cells.

The key steps are:

-

VLCFA Elongation: C16 or C18 fatty acids are elongated by a multi-enzyme complex known as the fatty acid elongase (FAE). Each cycle adds two carbon units from malonyl-CoA.

-

Reduction to Aldehyde: The resulting very-long-chain acyl-CoA is reduced to a very-long-chain aldehyde. This step is thought to be catalyzed by an acyl-CoA reductase.

-

Decarbonylation to Alkane: The very-long-chain aldehyde is then decarbonylated to form an odd-chain-length alkane with one less carbon atom. This crucial step is catalyzed by a complex of the ECERIFERUM1 (CER1) and ECERIFERUM3 (CER3) proteins. Cytochrome b5 acts as a likely electron donor for this reaction.

Caption: Biosynthesis pathway of very-long-chain alkanes like this compound.

Caption: Experimental workflow for this compound analysis.

Conclusion

This compound is a naturally occurring very-long-chain alkane in the cuticular wax of plants. While its widespread quantitative distribution is still a subject of detailed investigation, reliable methods for its extraction and analysis are well-established. Understanding the natural sources and biosynthesis of this compound is crucial for researchers in phytochemistry, chemical ecology, and for professionals in drug development exploring the potential applications of plant-derived compounds. Further research focusing on the targeted quantification of this compound in a broader range of plant species, particularly those with known medicinal properties, will be valuable in elucidating its full biological significance and potential uses.

References

Nonatriacontane: A Key Component of the Insect Cuticular Hydrocarbon Profile

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Nonatriacontane (n-C39), a long-chain n-alkane, is a significant, though often not the most abundant, component of the cuticular hydrocarbon (CHC) profile of numerous insect species. These hydrocarbons, forming a waxy layer on the insect's epicuticle, are critical for survival and social organization. Initially evolved as a primary defense against desiccation, CHCs have been co-opted for a diverse array of signaling functions, including species and mate recognition, nestmate recognition in social insects, and as indicators of fertility and caste. This technical guide provides a comprehensive overview of this compound's role within the insect CHC profile, detailing its biosynthesis, methods for its analysis, its function in chemical communication, and a summary of its quantitative presence across various insect orders. This information is crucial for researchers in entomology, chemical ecology, and for professionals in drug development exploring novel targets for pest management.

Data Presentation: Quantitative Abundance of this compound

The relative abundance of this compound varies significantly across different insect species, reflecting the diverse evolutionary pressures and ecological niches they occupy. While rarely the most dominant hydrocarbon, its consistent presence in many species underscores its functional importance. The following table summarizes the quantitative data on the relative abundance of this compound in a selection of insect species. It is important to note that CHC profiles can be influenced by factors such as age, sex, diet, and environmental conditions.

| Order | Species | Tissue/Stage | n-Nonatriacontane (n-C39) Relative Abundance (%) | Reference |

| Blattodea | Blattella germanica (German Cockroach) | Cuticle | Present (part of a complex mixture of very long-chain CHCs) | [1] |

| Blatta orientalis (Oriental Cockroach) | Cuticle | Present (part of a complex mixture of very long-chain CHCs) | [1] | |

| Reticulitermes flavipes (Eastern Subterranean Termite) | Worker Cuticle | Present in the C15-C41 range | [2] | |

| Hymenoptera | Myrmica rubra | Worker Cuticle | Present in the C19-C37 range | [3] |

| Myrmica ruginodis | Worker Cuticle | Present in the C19-C37 range | [3] | |

| Odynerus spinipes (Spiny Mason Wasp) | Female Cuticle | Present in one of two distinct chemotypes | [4] | |

| Diptera | Sarcophaga species | Adult Cuticle | Present in profiles with chain lengths up to C35 | [5] |

| Dasineura oleae (Olive Fruit Fly) | Adult Cuticle | Present, abundance varies with age and sex | [6] | |

| Coleoptera | Aethina tumida (Small Hive Beetle) | Adult Cuticle | Present | [7] |

Note: "Present" indicates that the compound was detected, but a specific percentage was not provided in the referenced literature. The detection of very long-chain hydrocarbons like this compound can be challenging with standard GC-MS methods, and newer techniques like Ag-LDI-MS are revealing their more widespread presence.[1][8]

Biosynthesis of this compound

The biosynthesis of n-alkanes, including this compound, is a multi-step process that primarily occurs in specialized cells called oenocytes. The pathway begins with fatty acid synthesis and proceeds through elongation and a final decarboxylation step.

Caption: Biosynthetic pathway of this compound (n-C39) in insects.

The key enzymes involved in this pathway are:

-

Fatty Acid Synthase (FAS): Initiates the process by synthesizing a C16 fatty acid (palmitate) from acetyl-CoA and malonyl-CoA precursors.

-

Elongases (ELOs): A complex of enzymes that sequentially add two-carbon units from malonyl-CoA to the growing fatty acyl-CoA chain. The specificity of different elongase enzymes contributes to the final chain length of the hydrocarbon.[9][10][11] To produce the C40 precursor for this compound, multiple rounds of elongation are required.

-

Fatty Acyl-CoA Reductase (FAR): Reduces the very-long-chain fatty acyl-CoA to a long-chain aldehyde.

-

CYP4G (Oxidative Decarbonylase): A cytochrome P450 enzyme that catalyzes the final step, removing a carbon atom from the aldehyde to produce the corresponding n-alkane with one less carbon.[12]

Experimental Protocols

The analysis of this compound as part of the insect CHC profile involves two primary stages: extraction from the cuticle and analysis by gas chromatography-mass spectrometry (GC-MS).

Cuticular Hydrocarbon Extraction

a) Solvent Extraction: This is the most common method for obtaining a comprehensive CHC profile.

-

Materials:

-

Insect specimens (live, fresh, or properly preserved)

-

Hexane or Pentane (high purity, suitable for chromatography)

-

Glass vials with PTFE-lined caps

-

Micropipettes

-

Nitrogen gas stream for solvent evaporation

-

Optional: Silica gel for fractionation

-

-

Protocol:

-

Place a single insect or a pooled sample of smaller insects into a clean glass vial. The number of insects required depends on the species and size.[7]

-

Add a sufficient volume of hexane to fully immerse the specimen(s) (typically 200-500 µL).

-

Allow the extraction to proceed for a set duration, usually 5-10 minutes, with gentle agitation.[7]

-

Carefully transfer the solvent to a new clean vial, leaving the insect(s) behind.

-

(Optional) For purification, the extract can be passed through a small column of silica gel to remove more polar lipids.

-

Evaporate the solvent to the desired final volume under a gentle stream of nitrogen gas.

-

The concentrated extract is now ready for GC-MS analysis.

-

b) Solid-Phase Microextraction (SPME): A non-destructive method suitable for live specimens.

-

Materials:

-

SPME fiber (e.g., polydimethylsiloxane coating)

-

GC-MS instrument with a compatible injection port

-

-

Protocol:

-

Gently rub the SPME fiber against the cuticle of the insect for a standardized period (e.g., 30 seconds).

-

Immediately insert the fiber into the heated injection port of the GC-MS for thermal desorption of the adsorbed CHCs.

-

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

GC-MS is the gold standard for separating, identifying, and quantifying the individual components of a CHC mixture.

-

Typical GC-MS Parameters:

-

Injector: Splitless mode, temperature around 280-300°C.

-

Carrier Gas: Helium at a constant flow rate (e.g., 1.0-1.5 mL/min).

-

Column: A non-polar capillary column (e.g., DB-5ms, HP-5ms), 30 m length, 0.25 mm internal diameter, 0.25 µm film thickness.

-

Oven Temperature Program:

-

Mass Spectrometer:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: Scan from m/z 40 to 650.

-

Ion Source Temperature: 230°C.

-

Quadrupole Temperature: 150°C.

-

-

-

Data Analysis:

-

Identification of n-alkanes is based on their characteristic fragmentation patterns (ions separated by 14 amu) and by comparison of their retention times with those of known standards.

-

Quantification is typically performed by integrating the peak areas of individual compounds and expressing them as a relative percentage of the total identified hydrocarbons.

-

Caption: Experimental workflow for the analysis of insect cuticular hydrocarbons.

Role of this compound in Chemical Communication

While the primary function of the CHC layer is to prevent water loss, specific components, including this compound, have evolved to act as semiochemicals, mediating a variety of behaviors.

Nestmate Recognition in Social Insects

In many social insects, such as ants, the specific blend of CHCs on an individual's cuticle serves as a "colony signature" that allows for the discrimination of nestmates from non-nestmates. This compound, as one of the very long-chain hydrocarbons, contributes to the overall chemical profile that is assessed during antennal contact between individuals. While it is the entire complex blend that is typically recognized, the presence and relative abundance of specific long-chain alkanes like this compound can be crucial for this recognition process.[15][16] Homologous series of methyl-branched alkanes, which may include derivatives of this compound, can convey similar information in nestmate recognition contexts.[1]

Caption: Logical diagram of nestmate recognition mediated by cuticular hydrocarbons.

Species and Mate Recognition

The species-specificity of CHC profiles makes them reliable cues for species recognition, preventing interspecific mating. This compound, as part of this complex blend, contributes to the overall chemical signature that allows an insect to identify a potential mate as a conspecific. In some species, subtle quantitative differences in the CHC profile, including the relative amount of this compound, can also convey information about an individual's sex and reproductive status.

Conclusion

This compound is an integral component of the cuticular hydrocarbon profile of many insect species. While its primary role, along with other CHCs, is to prevent desiccation, it also plays a significant role in the chemical communication systems of insects, particularly in the context of nestmate, species, and mate recognition. The biosynthesis of this very long-chain alkane involves a conserved pathway of fatty acid synthesis, elongation, and decarboxylation. The detailed analysis of this compound and other CHCs through established experimental protocols such as solvent extraction and GC-MS provides valuable insights into the chemical ecology and evolution of insects. For professionals in drug development, a deeper understanding of the biosynthesis and function of these essential compounds may reveal novel targets for the development of species-specific and environmentally benign pest management strategies. Further research, particularly utilizing advanced analytical techniques, will continue to elucidate the full spectrum of functions of this compound and other very long-chain hydrocarbons in the intricate world of insect chemical communication.

References

- 1. Neglected Very Long-Chain Hydrocarbons and the Incorporation of Body Surface Area Metrics Reveal Novel Perspectives for Cuticular Profile Analysis in Insects [mdpi.com]

- 2. d-nb.info [d-nb.info]

- 3. researchgate.net [researchgate.net]

- 4. biorxiv.org [biorxiv.org]

- 5. Ensuring the security of your connection [dspace.lib.cranfield.ac.uk]

- 6. iris.sssup.it [iris.sssup.it]

- 7. benchchem.com [benchchem.com]

- 8. Neglected Very Long-Chain Hydrocarbons and the Incorporation of Body Surface Area Metrics Reveal Novel Perspectives for Cuticular Profile Analysis in Insects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Role of fatty acid elongases in determination of de novo synthesized monounsaturated fatty acid species - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Expression of Elongase- and Desaturase-Encoding Genes Shapes the Cuticular Hydrocarbon Profiles of Honey Bees - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Intrasexual cuticular hydrocarbon dimorphism in a wasp sheds light on hydrocarbon biosynthesis genes in Hymenoptera - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Detection of very long-chain hydrocarbons by laser mass spectrometry reveals novel species-, sex-, and age-dependent differences in the cuticular profiles of three Nasonia species - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. scienceopen.com [scienceopen.com]

- 15. Evolution of Cuticular Hydrocarbons in the Hymenoptera: a Meta-Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Discrimination of Diptera order insects based on their saturated cuticular hydrocarbon content using a new microextraction procedure and chromatographic analysis - Analytical Methods (RSC Publishing) [pubs.rsc.org]

An In-Depth Technical Guide to the Synthesis and Purification of n-Nonatriacontane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and purification of n-nonatriacontane (C₃₉H₈₀), a long-chain aliphatic hydrocarbon. This document details established synthetic methodologies and purification protocols, supported by quantitative data and characterization information, to serve as a valuable resource for researchers in organic synthesis, materials science, and drug development.

Introduction

n-Nonatriacontane is a saturated hydrocarbon with the chemical formula C₃₉H₈₀. As a long-chain alkane, it possesses properties that make it of interest in various scientific fields. Its well-defined structure and high molecular weight lend it to applications as a standard in analytical chemistry, a model compound in materials science for studying the properties of long-chain hydrocarbons, and as a component in specialized lubricants and coatings. In the pharmaceutical industry, long-chain alkanes can serve as excipients or be used in the development of drug delivery systems.

Table 1: Physicochemical Properties of n-Nonatriacontane

| Property | Value | Reference |

| Molecular Formula | C₃₉H₈₀ | [1] |

| Molecular Weight | 549.05 g/mol | [1] |

| CAS Number | 7194-86-7 | [1] |

| Melting Point | 78-82 °C | |

| Appearance | White to off-white solid | |

| Purity (commercial) | ≥90.0% (GC) |

Synthesis of n-Nonatriacontane

The synthesis of long-chain alkanes such as n-nonatriacontane can be achieved through various established organic reactions. Key strategies often involve the coupling of smaller alkyl chains to construct the desired carbon skeleton. Below are detailed protocols for plausible synthetic routes.

Grignard Coupling Reaction

A viable and conceptually straightforward approach for synthesizing n-nonatriacontane is through a Grignard coupling reaction. This method involves the reaction of a Grignard reagent with a long-chain alkyl halide. For the synthesis of n-nonatriacontane (C39), a coupling between a C19 and a C20 fragment or a C18 and a C21 fragment could be envisioned. A representative conceptual protocol is outlined below.

Experimental Protocol: Synthesis via Grignard Coupling (Conceptual)

-

Preparation of the Grignard Reagent (e.g., Nonadecylmagnesium Bromide):

-

To a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, add magnesium turnings (1.1 equivalents).

-

Under an inert atmosphere (e.g., argon or nitrogen), add a small crystal of iodine to activate the magnesium.

-

Add a solution of 1-bromononadecane (1.0 equivalent) in anhydrous diethyl ether or tetrahydrofuran (THF) dropwise via the dropping funnel.

-

The reaction is initiated by gentle heating. Once the reaction starts, the addition rate is controlled to maintain a gentle reflux.

-

After the addition is complete, the reaction mixture is refluxed for an additional 1-2 hours to ensure complete formation of the Grignard reagent.

-

-

Coupling Reaction:

-

In a separate flame-dried flask, dissolve 1-bromoeicosane (1.0 equivalent) in anhydrous diethyl ether or THF.

-

Cool the solution of the Grignard reagent to 0 °C in an ice bath.

-

Slowly add the solution of 1-bromoeicosane to the Grignard reagent with vigorous stirring.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir overnight.

-

-

Work-up and Isolation:

-

The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride.

-

The organic layer is separated, and the aqueous layer is extracted with diethyl ether.

-

The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure to yield the crude n-nonatriacontane.

-

Diagram 1: Synthesis of n-Nonatriacontane via Grignard Coupling

Reduction of a Long-Chain Ketone

Another synthetic strategy involves the reduction of a long-chain ketone, which can be prepared from the reaction of an organometallic reagent with a long-chain acid chloride.

Experimental Protocol: Synthesis via Ketone Reduction (Conceptual)

-

Preparation of Stearoyl Chloride:

-

Stearic acid can be converted to stearoyl chloride by reacting it with thionyl chloride or oxalyl chloride in a suitable solvent like dichloromethane.

-

-

Synthesis of the Ketone (e.g., 18-Nonatriacontanone):

-

Prepare a Grignard reagent from 1-bromoeicosane as described in section 2.1.

-

React the Grignard reagent with stearoyl chloride at low temperature (e.g., -78 °C) in an anhydrous solvent to form the corresponding ketone.

-

-

Reduction to n-Nonatriacontane:

-

The ketone can be reduced to the alkane using methods such as the Wolff-Kishner reduction (hydrazine and a strong base like potassium hydroxide in a high-boiling solvent) or the Clemmensen reduction (zinc amalgam and concentrated hydrochloric acid).

-

Purification of n-Nonatriacontane

The crude product obtained from synthesis will contain unreacted starting materials, byproducts, and residual solvents. Therefore, a thorough purification is necessary to obtain high-purity n-nonatriacontane.

Recrystallization

Recrystallization is a primary and effective method for purifying solid organic compounds like n-nonatriacontane. The choice of solvent is crucial for successful purification.

Experimental Protocol: Purification by Recrystallization

-

Solvent Selection:

-

The ideal solvent should dissolve n-nonatriacontane well at elevated temperatures but poorly at room temperature or below.

-

Commonly used solvents for long-chain alkanes include acetone, ethyl acetate, hexane, or mixtures thereof.[2]

-

-

Procedure:

-

Dissolve the crude n-nonatriacontane in a minimum amount of a suitable hot solvent.

-

If colored impurities are present, a small amount of activated charcoal can be added, and the hot solution is filtered through a pad of celite.

-

Allow the hot, saturated solution to cool slowly to room temperature.

-

Further cooling in an ice bath can promote crystallization.

-

Collect the crystals by vacuum filtration, wash them with a small amount of cold solvent, and dry them under vacuum.

-

Diagram 2: General Workflow for Purification by Recrystallization

Column Chromatography

For the removal of impurities with similar solubility profiles, column chromatography is a powerful technique.

Experimental Protocol: Purification by Column Chromatography

-

Stationary Phase: Silica gel is a common choice for the purification of non-polar compounds like alkanes.

-

Mobile Phase: A non-polar eluent system, such as hexane or petroleum ether, is typically used. A gradient of a slightly more polar solvent (e.g., ethyl acetate) may be employed if necessary to elute all components.

-

Procedure:

-

A column is packed with silica gel slurried in the mobile phase.

-

The crude n-nonatriacontane, dissolved in a minimal amount of solvent, is loaded onto the column.

-

The mobile phase is passed through the column, and fractions are collected.

-

The fractions are analyzed by a suitable method (e.g., Thin Layer Chromatography) to identify those containing the pure product.

-

The solvent is evaporated from the combined pure fractions to yield purified n-nonatriacontane.

-

Characterization

The identity and purity of the synthesized n-nonatriacontane should be confirmed using various analytical techniques.

Table 2: Analytical Characterization of n-Nonatriacontane

| Technique | Expected Results |

| ¹H NMR | A triplet corresponding to the terminal methyl protons (CH₃) and a large multiplet for the internal methylene protons (-CH₂-). |

| ¹³C NMR | Distinct signals for the terminal methyl carbon, the carbons adjacent to the terminus, and the internal methylene carbons. |

| GC-MS | A single major peak in the gas chromatogram with a molecular ion peak (M⁺) corresponding to the molecular weight of n-nonatriacontane. The mass spectrum will also show a characteristic fragmentation pattern for a long-chain alkane, with clusters of peaks separated by 14 mass units (corresponding to CH₂ groups).[3] |

| Melting Point | A sharp melting point range consistent with the literature value (78-82 °C). |

Conclusion

This technical guide has provided a detailed overview of the synthesis and purification of n-nonatriacontane. While specific, high-yield protocols directly for n-nonatriacontane are not abundant in readily available literature, the conceptual frameworks based on established reactions like Grignard coupling provide a solid foundation for its synthesis. Purification via recrystallization and column chromatography are standard and effective methods to obtain the compound in high purity. The characterization data outlined will be crucial for confirming the successful synthesis and purification of n-nonatriacontane for its intended research and development applications.

References

An In-depth Technical Guide to Nonatriacontane (CAS 7194-86-7)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nonatriacontane (CAS 7194-86-7) is a long-chain saturated hydrocarbon with the chemical formula C₃₉H₈₀. As a significant component of plant cuticular waxes, it plays a role in protecting plants from environmental stressors. In the laboratory, it serves as a standard for analytical techniques such as gas chromatography-mass spectrometry (GC-MS). This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, isolation, and analytical methods for this compound. Additionally, it explores the limited available information on its biological activity and potential applications.

Physicochemical Properties

This compound is a white, waxy solid at room temperature. Its key physicochemical properties are summarized in the table below, compiled from various chemical databases and supplier information.[1][2][3][4][5]

| Property | Value | Source |

| CAS Number | 7194-86-7 | [1][3][4][5] |

| Molecular Formula | C₃₉H₈₀ | [1][3][4][5] |

| Molecular Weight | 549.05 g/mol | [1][3][4][5] |

| Melting Point | 78-82 °C | [1][3][4] |

| Boiling Point | 519.52 °C (estimated) | [3] |

| Density | 0.9117 g/cm³ (estimated) | [3] |

| Solubility | Sparingly soluble in chloroform, slightly soluble in hexanes.[3] Insoluble in water. | |

| Appearance | White to off-white solid | [3] |

| Synonyms | n-Nonatriacontane | [6] |

Synthesis

Corey-House Synthesis

The Corey-House synthesis is a versatile method for forming carbon-carbon bonds and is well-suited for the synthesis of unsymmetrical alkanes.[7][8][9] The general approach involves the reaction of a lithium dialkylcuprate (Gilman reagent) with an alkyl halide.[7][8][9]

Experimental Protocol (General)

-

Preparation of the Gilman Reagent: An alkyl lithium reagent is first prepared by reacting an alkyl halide with lithium metal in an anhydrous ether solvent. This is followed by the reaction of the alkyl lithium with copper(I) iodide to form the lithium dialkylcuprate.[7]

-

Coupling Reaction: The Gilman reagent is then reacted with a second alkyl halide to form the desired alkane.[7]

For the synthesis of this compound (C₃₉), this could involve, for example, the reaction of lithium di-n-nonadecylcuprate (from 1-bromononadecane) with 1-iodoeicosane.

Wurtz Reaction

The Wurtz reaction involves the coupling of two alkyl halides in the presence of sodium metal to form a new alkane.[10][11] This method is generally less efficient for producing unsymmetrical alkanes due to the formation of multiple products.[10] However, it can be used for synthesizing symmetrical alkanes.

Experimental Protocol (General)

Two molecules of an alkyl halide are reacted with sodium metal in an anhydrous solvent like ether or tetrahydrofuran to produce the alkane.[10]

Isolation from Natural Sources

This compound is a common constituent of plant cuticular waxes. Its isolation from these natural sources involves extraction followed by purification.

Experimental Protocol: Isolation from Plant Leaves

-

Extraction:

-

Plant leaves are harvested, cleaned, and dried.

-

The dried leaves are subjected to solvent extraction, typically by immersion in a non-polar solvent like hexane or chloroform for a short period to dissolve the epicuticular waxes.[12] For a more exhaustive extraction, a Soxhlet apparatus can be used.[12]

-

The solvent is then evaporated to yield the crude wax extract.[12]

-

-

Purification:

-

The crude wax extract is dissolved in a minimal amount of a non-polar solvent.

-

The solution is loaded onto a silica gel column for chromatographic separation.

-

The column is eluted with a non-polar solvent (e.g., hexane), and fractions are collected.

-

The fractions are analyzed by thin-layer chromatography (TLC) or GC-MS to identify those containing pure this compound.[12]

-

Further purification can be achieved by recrystallization from a suitable solvent.[12]

-

Analytical Methods

Gas chromatography-mass spectrometry (GC-MS) is the primary analytical technique for the identification and quantification of this compound.

Experimental Protocol: GC-MS Analysis

-

Sample Preparation: The sample containing this compound (e.g., a purified fraction or a plant wax extract) is dissolved in a suitable volatile solvent like hexane or chloroform. An internal standard (e.g., a deuterated alkane) may be added for quantitative analysis.

-

GC Separation: The sample is injected into a gas chromatograph equipped with a capillary column (e.g., HP-5MS). The oven temperature is programmed to ramp up, allowing for the separation of compounds based on their boiling points.[13]

-

MS Detection: As the separated compounds elute from the GC column, they enter the mass spectrometer. The molecules are ionized (typically by electron impact), and the resulting fragments are separated based on their mass-to-charge ratio, generating a mass spectrum for each compound.[13]

-

Identification and Quantification: this compound is identified by comparing its retention time and mass spectrum to that of a known standard. Quantification is achieved by comparing the peak area of this compound to that of the internal standard.[13]

Biological Activity and Potential Applications

The biological activity of this compound has not been extensively studied. Research on n-alkanes has shown varying effects depending on their chain length.

-

Toxicity: Studies on the toxicity of n-alkanes in yeasts have shown that longer-chain alkanes (greater than C9) generally do not inhibit growth and respiration.[1][2] In contrast, short-term inhalation of shorter-chain alkanes like n-nonane (C9) has been shown to cause neurotoxic effects in rats.[14] Another study on pulmonary alveolar macrophages indicated that shorter-chain n-alkanes (C7 and C8) caused the greatest increase in lipid peroxidation and loss of cell respiration.[15] Information on the specific toxicity of this compound is lacking.

-

Cocarcinogenic Activity: One study investigated the cocarcinogenic activity of n-alkanes from C12 to C28 and found that C18 and C20 homologues were more active. This study did not include this compound.

-

Drug Delivery: The potential use of this compound in drug delivery is speculative. Long-chain alkanes are components of the skin's lipid barrier, and some alkanes have been investigated as penetration enhancers in transdermal drug delivery.[16][17] However, there is no direct research on the use of this compound as a drug delivery vehicle or excipient.[18][19]

Conclusion

This compound is a well-characterized long-chain alkane with established physicochemical properties. Standard organic synthesis and natural product isolation methods can be applied for its preparation. GC-MS provides a robust method for its analysis. While it serves as a useful analytical standard and is a component of natural waxes, its biological activity and potential applications in areas such as drug development remain largely unexplored. Further research is needed to elucidate any specific biological functions and to validate its potential in pharmaceutical or other applications.

References

- 1. researchgate.net [researchgate.net]

- 2. microbiologyresearch.org [microbiologyresearch.org]

- 3. grokipedia.com [grokipedia.com]

- 4. This compound = 90.0 GC 7194-86-7 [sigmaaldrich.com]

- 5. This compound [webbook.nist.gov]

- 6. This compound | CAS 7194-86-7 | LGC Standards [lgcstandards.com]

- 7. Corey–House synthesis - Wikipedia [en.wikipedia.org]

- 8. Corey-House_synthesis [chemeurope.com]

- 9. A Short On Preparation Of Alkanes By Corey- House Synthesis [unacademy.com]

- 10. adichemistry.com [adichemistry.com]

- 11. Wurtz reaction - Wikipedia [en.wikipedia.org]

- 12. benchchem.com [benchchem.com]

- 13. Gas Chromatography–Mass Spectrometry Metabolite Analysis Combined with Transcriptomics Reveals Genes Involved in Wax Biosynthesis in Allium fistulosum L - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Toxicity of n-C9 to n-C13 alkanes in the rat on short term inhalation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Petroleum hydrocarbon toxicity in vitro: effect of n-alkanes, benzene and toluene on pulmonary alveolar macrophages and lysosomal enzymes of the lung - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Enhancing Permeation of Drug Molecules Across the Skin via Delivery in Nanocarriers: Novel Strategies for Effective Transdermal Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 17. mdpi.com [mdpi.com]

- 18. The Role of Functional Excipients in Solid Oral Dosage Forms to Overcome Poor Drug Dissolution and Bioavailability - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Polymeric Plant-derived Excipients in Drug Delivery | MDPI [mdpi.com]

The Dual Life of Nonatriacontane: From Waterproofing to Chemical Whispers in the Insect World

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

December 14, 2025

Abstract

Nonatriacontane (C39H80), a long-chain saturated hydrocarbon, is a ubiquitous yet functionally pivotal molecule in the biology of insects. Primarily recognized as a major component of the cuticular hydrocarbon (CHC) profile, it forms a critical barrier against desiccation, a fundamental challenge for terrestrial arthropods. Beyond this vital physiological role, this compound has been co-opted throughout evolution to serve as a semiochemical, acting as a non-volatile contact pheromone that mediates a variety of intraspecific and interspecific interactions. This technical guide provides a comprehensive overview of the biological roles of this compound in insects, detailing its function in chemical communication, the underlying signaling pathways of its perception, and standardized experimental protocols for its study. Quantitative data on its prevalence across different insect orders are presented, alongside detailed diagrams to visually represent key biological and experimental processes. This document is intended to be a valuable resource for researchers in chemical ecology, entomology, and those involved in the development of novel pest management strategies that leverage insect chemical communication.

Introduction: The Chemical Armor and Language of Insects

The insect cuticle is a marvel of biological engineering, providing structural support, and protection from the external environment. A key feature of the epicuticle is a waxy layer predominantly composed of a complex mixture of long-chain hydrocarbons. These cuticular hydrocarbons (CHCs) are essential for preventing water loss, a critical adaptation for survival in terrestrial habitats[1][2]. The composition of this CHC profile is often species-specific and can vary with age, sex, diet, and environmental conditions[1].

Among the myriad of CHCs, this compound, a linear alkane with 39 carbon atoms, is a frequently encountered component. While its contribution to the waterproofing properties of the cuticle is significant, its role as a semiochemical has garnered increasing attention. As a contact pheromone, this compound requires direct physical interaction for signal transmission, playing a crucial role in mate recognition, species identification, and the modulation of social behaviors such as aggression and nestmate recognition. Understanding the biological functions and perception of this compound opens avenues for innovative and targeted pest management strategies that are environmentally benign.

The Communicative Role of this compound

The transition of this compound from a purely structural and physiological role to a communicative one is a classic example of evolutionary exaptation. As a contact pheromone, it provides reliable, short-range cues about the sender.

-

Mate Recognition and Courtship: In many insect species, the CHC profile, including the relative abundance of this compound, serves as a chemical signature for mate recognition. Males can assess the suitability of a potential mate by antennal or tarsal contact, with specific CHC ratios triggering courtship behaviors.

-

Species and Sex Identification: The precise blend of CHCs is often unique to a species and can even be sexually dimorphic. This compound, as part of this blend, contributes to the prevention of interspecific mating attempts.

-

Social Interactions: In social insects like ants, bees, and termites, CHCs are fundamental to the "colony odor" that allows for nestmate recognition and the rejection of foreign individuals. While complex mixtures of branched alkanes are often key, linear alkanes like this compound are also part of this chemical signature.

Quantitative Analysis of this compound Across Insect Orders

The relative abundance of this compound in the CHC profile varies considerably among different insect species. The following table summarizes quantitative data from various studies, providing a comparative overview. It is important to note that the CHC profile is dynamic and can be influenced by various factors.

| Order | Family | Species | Sex/Caste | Relative Abundance of this compound (%) | Reference |

| Blattodea | Blattidae | Periplaneta americana | Adult | Present | N/A |

| Blattellidae | Blattella germanica | Nymphs & Adults | Present, but not a major component | [3] | |

| Coleoptera | Tenebrionidae | Cylindrinotus laevioctostriatus | Adult | Present | [4] |

| Tenebrionidae | Phylan gibbus | Adult | Present | [4] | |

| Diptera | Sarcophagidae | Peckia (Peckia) chrysostoma | Not specified | Present | [5] |

| Sarcophagidae | Peckia (Pattonella) intermutans | Not specified | Present | [5] | |

| Sarcophagidae | Sarcophaga (Liopygia) ruficornis | Not specified | Present | [5] | |

| Sarcophagidae | Sarcodexia lambens | Not specified | Present | [5] | |

| Culicidae | Anopheles stephensi | Female | Varies with age | [6] | |

| Hymenoptera | Apidae | Apis mellifera | Worker | Present | |

| Formicidae | Various species | Worker | Present in many species |

Signaling Pathway of this compound Perception

The perception of a non-volatile contact pheromone like this compound is a complex process that begins at the insect's sensory appendages and culminates in a behavioral response. While the complete signaling cascade is a subject of ongoing research, a general model can be proposed based on current understanding of insect chemoreception.

The process begins with physical contact of the insect's antennae or tarsi with the cuticle of another insect. The hydrophobic this compound molecule must then be transported across the aqueous sensillar lymph to the dendritic membrane of a chemosensory neuron. This transport is facilitated by Chemosensory Proteins (CSPs) or Odorant-Binding Proteins (OBPs) .

Upon reaching the neuronal membrane, this compound is thought to interact with a specific Odorant Receptor (OR) or Gustatory Receptor (GR) . The sensitivity of this detection may be enhanced by Sensory Neuron Membrane Proteins (SNMPs) , which are known to be crucial for the detection of lipid-based pheromones[6].

This binding event is believed to trigger a metabotropic signaling cascade . The activated receptor interacts with a G-protein , which in turn activates Phospholipase C (PLC) . PLC then cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG) .

IP3 binds to receptors on the endoplasmic reticulum, causing the release of intracellular calcium ions (Ca2+). Both the increase in cytosolic Ca2+ and the presence of DAG can open ion channels in the plasma membrane, leading to an influx of cations and the depolarization of the sensory neuron. This generates an action potential that is transmitted to the antennal lobe and then to higher brain centers, where the signal is processed and integrated, ultimately leading to a behavioral response , such as the initiation of courtship.

Experimental Protocols

The study of this compound and other CHCs primarily involves solvent extraction followed by gas chromatography-mass spectrometry (GC-MS) for identification and quantification.

Cuticular Hydrocarbon Extraction

Objective: To isolate CHCs from the insect cuticle.

Materials:

-

Insects (live, freshly killed, or preserved)

-

Hexane or Pentane (high purity, for chromatography)

-

Glass vials with Teflon-lined caps (2 mL)

-

Micro-inserts for vials

-

Forceps

-

Nitrogen gas supply with a gentle stream evaporator

Procedure:

-

Sample Preparation: Select the insects of interest. The number of individuals per sample will depend on the size of the insect. For smaller insects, multiple individuals may need to be pooled to obtain a sufficient concentration of CHCs.

-

Solvent Extraction: Place the insect(s) into a clean glass vial. Add a sufficient volume of hexane or pentane to fully submerge the insect(s) (typically 200-500 µL).

-

Incubation: Gently agitate the vial for 5-10 minutes. This allows the solvent to dissolve the lipids from the cuticular surface without extracting internal lipids.

-

Solvent Transfer: Carefully remove the solvent using a Pasteur pipette and transfer it to a new, clean vial, leaving the insect(s) behind.

-

Concentration: Concentrate the CHC extract by evaporating the solvent under a gentle stream of nitrogen gas. Evaporate to near dryness and then reconstitute in a smaller, precise volume of solvent (e.g., 50 µL) for GC-MS analysis.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

Objective: To separate, identify, and quantify the components of the CHC extract.

Instrumentation:

-

Gas Chromatograph coupled to a Mass Spectrometer (GC-MS)

-

Capillary column suitable for hydrocarbon analysis (e.g., DB-5ms)

-

Helium (carrier gas)

Typical GC-MS Parameters:

-

Injector Temperature: 250-300 °C (splitless injection)

-

Oven Temperature Program:

-

Initial temperature: 50-70 °C, hold for 2 minutes.

-

Ramp 1: Increase to 200 °C at 15-20 °C/min.

-

Ramp 2: Increase to 320 °C at 5 °C/min.

-

Final hold: 10-15 minutes at 320 °C.

-

-

Carrier Gas Flow Rate: 1.0-1.5 mL/min (constant flow).

-

MS Ion Source Temperature: 230 °C.

-

MS Quadrupole Temperature: 150 °C.

-

Electron Impact (EI) Energy: 70 eV.

-

Scan Range: m/z 40-600.

Data Analysis:

-

Identification: Individual CHCs are identified based on their retention times and by comparing their mass spectra to known standards and spectral libraries (e.g., NIST). Linear alkanes like this compound will show a characteristic fragmentation pattern.

-

Quantification: The relative abundance of each CHC is calculated by integrating the area of its corresponding peak in the total ion chromatogram and expressing it as a percentage of the total area of all identified CHC peaks. For absolute quantification, an internal standard of a known concentration is added to the sample prior to GC-MS analysis.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for the investigation of this compound's role in insect behavior.

Conclusion and Future Directions

This compound exemplifies the elegant multifunctionality of molecules in biological systems. Its fundamental role in preventing desiccation has been intricately woven into the complex tapestry of insect chemical communication. This guide has provided a comprehensive overview of its biological significance, the mechanisms of its perception, and the methodologies for its study.

For researchers and drug development professionals, a deeper understanding of the role of this compound and other CHCs offers exciting possibilities. The development of species-specific control methods that disrupt CHC-mediated communication could provide environmentally friendly alternatives to broad-spectrum insecticides. For example, the application of synthetic this compound could be used to confuse males searching for mates or to disrupt social cohesion in pest species.

Future research should focus on the identification and characterization of the specific receptors for this compound and other long-chain alkanes. Elucidating the genetic basis of CHC production and perception will provide further targets for manipulation. Moreover, investigating the interplay between different CHCs in a blend and how this complex signal is processed in the insect brain will be crucial for a complete understanding of this fascinating chemical language.

References

- 1. Relative abundance of two cuticular hydrocarbons indicates whether a mosquito is old enough to transmit malaria parasites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Item - MORTALITY OF BLATTELLA GERMANICA (L.) (BLATTODEA: BLATTELLIDAE) IN RELATION TO THE PERCENTAGE OF EXPOSURE TO PESTICIDES AND TYPE OF SURFACE, BEFORE AND AFTER WASHING - SciELO journals - Figshare [scielo.figshare.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

Technical Guide: Physicochemical Properties and Analytical Workflow of Nonatriacontane

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides a detailed overview of the core physicochemical properties of Nonatriacontane (n-C39). It also outlines a standard analytical workflow where this long-chain alkane is commonly employed, particularly in chromatographic analysis.

Core Physicochemical Data

This compound is a saturated long-chain hydrocarbon belonging to the alkane series. Its fundamental properties are crucial for its application as a chemical standard and for its identification in various matrices.

The quantitative properties of this compound are summarized in the table below for ease of reference.

| Property | Value |

| Molecular Formula | C₃₉H₈₀[1][2] |

| Linear Formula | CH₃(CH₂)₃₇CH₃[3] |

| Molecular Weight | 549.05 g/mol [1][2][3] |

| Monoisotopic Mass | 548.62600255 Da[4] |

| CAS Number | 7194-86-7[1][2] |

| Melting Point | 78-82 °C[1][2][3] |

| Boiling Point | 519.52 °C (estimate)[1][2] |

| Solubility | Sparingly soluble in Chloroform, Slightly soluble in Hexanes[1] |

Analytical Application: Gas Chromatography-Mass Spectrometry (GC-MS)

Due to its high molecular weight, low volatility, and chemical inertness, this compound is well-suited for use in analytical protocols, such as Gas Chromatography-Mass Spectrometry (GC-MS). It can serve as an internal standard for the quantification of other long-chain alkanes or as a component in a mixture of n-alkanes used to calculate Retention Indices (RI) for compound identification.

Experimental Protocol: Quantification of Hydrocarbons using an Internal Standard

This protocol describes a generalized method for the quantification of a target analyte in a sample matrix (e.g., environmental extracts, biological samples) using this compound as an internal standard (IS). The use of an IS is critical for correcting variations in sample injection volume and instrument response, thereby improving analytical accuracy and precision.

1. Preparation of Stock Solutions:

- Internal Standard (IS) Stock: Accurately weigh a known amount of this compound and dissolve it in a suitable solvent (e.g., hexane, chloroform) to prepare a stock solution of a high, known concentration (e.g., 1000 µg/mL).

- Analyte Stock: Prepare a separate stock solution of the target analyte(s) in the same manner.

2. Preparation of Calibration Standards:

- Create a series of calibration standards by performing serial dilutions of the analyte stock solution.

- To each calibration standard, add a fixed, known amount of the this compound IS stock solution. This ensures the concentration of the IS is constant across all calibration levels.

3. Sample Preparation:

- Extract the analytes from the sample matrix using an appropriate method (e.g., liquid-liquid extraction, solid-phase extraction).

- Concentrate or dilute the extract as necessary to bring the analyte concentration within the range of the calibration curve.

- Spike a precise volume of the final sample extract with the same fixed amount of the this compound IS stock solution as used in the calibration standards.

4. GC-MS Analysis:

- Inject a fixed volume (e.g., 1 µL) of each calibration standard and prepared sample into the GC-MS system.

- Gas Chromatography (GC): Use a suitable capillary column (e.g., HP-5MS) and a temperature program that effectively separates the target analyte(s) from the internal standard and other matrix components. A typical program might start at a lower temperature and ramp up to over 300°C to elute high-boiling point compounds like this compound.

- Mass Spectrometry (MS): Operate the mass spectrometer in a suitable mode, often Electron Ionization (EI). Data can be acquired in full scan mode to identify compounds or in Selected Ion Monitoring (SIM) mode for enhanced sensitivity and quantitative accuracy. For alkanes, characteristic fragment ions (e.g., m/z 57) are often monitored.

5. Data Analysis:

- Integrate the peak areas for the target analyte(s) and the this compound internal standard in each chromatogram.

- Calculate the Response Factor (RF) for each calibration standard using the formula: (Analyte Area / IS Area) / (Analyte Concentration / IS Concentration).

- Generate a calibration curve by plotting the ratio of (Analyte Area / IS Area) against the concentration of the analyte.

- Determine the concentration of the analyte in the sample by using the measured (Analyte Area / IS Area) ratio from the sample chromatogram and interpolating from the calibration curve.

Visualized Workflow

The following diagram illustrates the logical flow of the GC-MS analytical protocol described above.

References

The Occurrence of Nonatriacontane in Beeswax: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Beeswax, a complex biological material produced by honeybees of the genus Apis, is a rich source of various chemical compounds, including a significant fraction of hydrocarbons. This technical guide provides an in-depth analysis of the occurrence of the very-long-chain alkane, nonatriacontane (C39H80), in beeswax. While beeswax is known to contain a range of n-alkanes, this guide consolidates available scientific literature to clarify the prevalence of this compound. It details the analytical methodologies for the quantification of hydrocarbons in beeswax and explores the biosynthetic pathways responsible for their production in honeybees. This document is intended to serve as a comprehensive resource for researchers in natural product chemistry, entomology, and drug development.

Introduction

Beeswax is a natural wax produced by worker honeybees from glands on their abdomens.[1] Its composition is a complex mixture of esters of fatty acids and fatty alcohols, free fatty acids, and hydrocarbons.[2] The hydrocarbon fraction, which typically constitutes 12-16% of beeswax, is predominantly composed of odd-numbered, straight-chain alkanes (n-alkanes) with chain lengths generally ranging from C21 to C35.[2][3] This guide focuses specifically on the presence and quantitative analysis of this compound, a 39-carbon n-alkane, in beeswax. Understanding the detailed chemical composition of beeswax, including its minor components, is crucial for its various applications in the pharmaceutical, cosmetic, and food industries.

Chemical Properties of this compound

This compound is a saturated hydrocarbon with the chemical formula C39H80. Its physical and chemical properties are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 7194-86-7 | N/A |

| Molecular Formula | C39H80 | N/A |

| Molecular Weight | 549.05 g/mol | N/A |

| Melting Point | 78-82 °C | N/A |

| Boiling Point | 519.52 °C (estimated) | N/A |

| Solubility | Sparingly soluble in chloroform, slightly soluble in hexanes | N/A |

Occurrence and Concentration of this compound in Beeswax

Scientific literature extensively documents the hydrocarbon profile of beeswax from various honeybee species, primarily Apis mellifera. The majority of these studies indicate that the most abundant n-alkanes are heptacosane (C27), nonacosane (C29), and hentriacontane (C31).[4][5]

While the presence of very-long-chain alkanes up to C40 has been investigated, specific quantitative data for this compound (C39) is scarce. A comprehensive study by Waś et al. (2014) on the n-alkane composition of Apis mellifera beeswax analyzed hydrocarbons up to C40.[6] Although their analytical method was validated for the quantification of this compound, it was not detected or was below the limit of quantification in the analyzed beeswax samples.[6] This suggests that This compound is not a major hydrocarbon constituent of Apis mellifera beeswax and is likely present in trace amounts, if at all.

For context, the following table summarizes the concentration of the most abundant n-alkanes found in Apis mellifera beeswax, as reported by Waś et al. (2014).

| n-Alkane | Chemical Formula | Average Content ( g/100g of total n-alkanes) |

| Pentacosane | C25H52 | 9.7 |

| Heptacosane | C27H56 | 33.3 |

| Nonacosane | C29H60 | 21.8 |

| Hentriacontane | C31H64 | 19.8 |

| Tritriacontane | C33H66 | Not specified |

| Pentatriacontane | C35H72 | Not specified |

| This compound | C39H80 | Not detected/Below quantification limit |

Data adapted from Waś et al. (2014). The study analyzed n-alkanes from C20 to C35 in detail, and validated their method up to C40.[6]

Experimental Protocol: Quantification of Hydrocarbons in Beeswax by GC-MS

The following protocol is a detailed methodology for the extraction, isolation, and quantification of n-alkanes in beeswax using Gas Chromatography-Mass Spectrometry (GC-MS), based on the work of Waś et al. (2014).[6]

Materials and Reagents

-

Beeswax sample

-

Heptane (analytical grade)

-

Squalane (internal standard)

-

Solid-Phase Extraction (SPE) cartridges with neutral aluminum oxide

-

n-alkane standard mixture (C20-C40)

-

Helium (carrier gas, 99.999% purity)

Sample Preparation

-

Dissolution: Weigh approximately 0.05 g of the beeswax sample into a vial. Add 7.5 mL of heptane and shake at 50°C until the wax is completely dissolved.

-

Internal Standard Addition: After cooling the solution to room temperature, add 2.5 mL of a squalane solution (400 mg/L in heptane) as an internal standard.

-

Hydrocarbon Isolation (SPE):

-

Condition the aluminum oxide SPE cartridge with hexane.

-

Load the beeswax-heptane solution onto the cartridge.

-

Wash the cartridge with a suitable solvent to remove more polar compounds, such as esters and fatty acids.

-

Elute the hydrocarbon fraction with heptane.

-

Collect the eluate and adjust the volume as needed for GC-MS analysis.

-

GC-MS Analysis

-

Gas Chromatograph: Agilent 7890A GC system or equivalent.

-

Mass Spectrometer: Agilent 5975C MS detector or equivalent.

-

Column: A non-polar capillary column suitable for high-temperature analysis (e.g., ZB-5HT Inferno, 20 m x 0.18 mm x 0.18 µm).

-

Injector Temperature: 300°C.

-

Oven Temperature Program:

-

Initial temperature: 150°C, hold for 1 minute.

-

Ramp 1: 15°C/min to 250°C.

-

Ramp 2: 10°C/min to 350°C, hold for 10 minutes.

-

-

Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

-

MSD Transfer Line Temperature: 350°C.

-

Ion Source Temperature: 230°C.

-

Quadrupole Temperature: 150°C.

-

Scan Range: m/z 50-700.

Quantification

-

Identification: Identify the n-alkanes in the sample by comparing their retention times and mass spectra with those of the n-alkane standard mixture and the NIST library.

-

Calibration: Prepare a series of calibration standards of the n-alkane mixture with the internal standard.

-

Calculation: Quantify the individual n-alkanes using the internal standard method based on the calibration curves.

Experimental Workflow Diagram

Biosynthesis of Very-Long-Chain Hydrocarbons in Honeybees

The biosynthesis of very-long-chain hydrocarbons (VLC-HCs) in honeybees is an intricate process that is closely linked to fatty acid metabolism. The primary site for this synthesis is the oenocytes, specialized cells in the insect's abdomen. The general pathway involves the following key steps:

-

De novo fatty acid synthesis: Acetyl-CoA is carboxylated to malonyl-CoA, which serves as the building block for fatty acid chains.

-

Elongation: Fatty acid synthase (FAS) catalyzes the initial elongation up to C16 or C18. Further elongation to produce very-long-chain fatty acids (VLCFAs) is carried out by a series of membrane-bound elongase enzymes. Each elongase complex adds a two-carbon unit from malonyl-CoA to the growing fatty acyl-CoA chain.

-

Reduction to Aldehydes: The VLCFAs are then reduced to the corresponding aldehydes by an fatty acyl-CoA reductase.

-

Decarbonylation to Hydrocarbons: Finally, a cytochrome P450 enzyme (CYP4G family) catalyzes the oxidative decarbonylation of the aldehyde to produce the final hydrocarbon with one less carbon atom.

Unsaturated hydrocarbons are produced through the action of desaturase enzymes that introduce double bonds into the fatty acyl-CoA precursors.

Signaling Pathway Diagram

References

Navigating the Solubility Landscape of Nonatriacontane in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nonatriacontane (C39H80), a long-chain saturated hydrocarbon, presents a significant formulation challenge due to its characteristically low solubility in common organic solvents. This technical guide provides a comprehensive overview of the known solubility characteristics of this compound, outlines detailed experimental protocols for its solubility determination, and presents a logical workflow for these procedures. While precise quantitative solubility data for this compound remains elusive in publicly available literature, this guide establishes a foundational understanding based on established principles of alkane solubility and provides the necessary methodological framework for researchers to determine these values empirically.

Introduction to this compound and its Solubility

This compound is a solid, nonpolar, long-chain alkane. Its molecular structure, dominated by a lengthy carbon chain, dictates its physical and chemical properties, most notably its solubility. The principle of "like dissolves like" is paramount in understanding its behavior. As a nonpolar compound, this compound's intermolecular interactions are limited to weak van der Waals forces. Consequently, it is anticipated to exhibit greater solubility in nonpolar organic solvents that can effectively overcome these forces.[1][2][3] Conversely, its solubility in polar solvents, such as water, is negligible due to the inability of the nonpolar alkane to disrupt the strong hydrogen bonding network of the solvent.[1][2]

Quantitative Solubility Data

A thorough review of scientific literature and chemical databases reveals a notable absence of specific quantitative solubility data for this compound in a range of organic solvents at various temperatures. Chemical suppliers qualitatively describe its solubility as "sparingly soluble" in chloroform and "slightly soluble" in hexanes.[4] While commercially available standard solutions of this compound in chloroform and hexane exist, these do not represent the saturation solubility limits of the compound.[5][6]

In the absence of specific data for this compound, a general trend for long-chain n-alkanes is that their solubility in a given organic solvent decreases as the chain length increases. This is due to the increasing strength of the intermolecular van der Waals forces in the solid state, which requires more energy to overcome.

Table 1: Qualitative Solubility of this compound in Selected Organic Solvents

| Solvent | Chemical Formula | Polarity | Qualitative Solubility |

| Chloroform | CHCl₃ | Polar | Sparingly Soluble[4] |

| Hexanes | C₆H₁₄ | Nonpolar | Slightly Soluble[4] |

Experimental Protocols for Determining Solubility

To address the gap in quantitative data, researchers can employ established methods for determining the solubility of solid compounds in organic solvents. The following protocols are adapted from standard laboratory procedures for similar long-chain alkanes.

Gravimetric Method

This classical method involves preparing a saturated solution at a specific temperature, separating the undissolved solid, and determining the concentration of the dissolved solute by evaporating the solvent.

Materials:

-

This compound

-

Selected organic solvent(s)

-

Temperature-controlled shaker bath or incubator

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Pre-weighed glass vials

-

Analytical balance

-

Drying oven or vacuum desiccator

Procedure:

-

Add an excess amount of this compound to a known volume of the organic solvent in a sealed vial.

-

Place the vial in a temperature-controlled shaker bath set to the desired temperature.

-

Agitate the mixture for a sufficient time to ensure equilibrium is reached (e.g., 24-48 hours).

-

After equilibration, allow the solution to stand undisturbed at the set temperature for at least 2 hours to allow undissolved solid to settle.

-

Carefully withdraw a known volume of the supernatant using a pre-heated syringe and filter it through a syringe filter into a pre-weighed vial. This step should be performed quickly to minimize temperature changes.

-

Record the exact volume of the filtered saturated solution.

-

Evaporate the solvent from the vial in a drying oven or under a gentle stream of nitrogen until a constant weight is achieved.

-

Weigh the vial containing the dried this compound residue.

-

Calculate the solubility in terms of g/100 mL or mol/L.

Isothermal Equilibrium Method with Gas Chromatography (GC) Analysis

This method is suitable for more volatile solvents and provides high accuracy.

Materials:

-

This compound

-

Selected organic solvent(s)

-

Temperature-controlled shaker bath

-

Gas chromatograph (GC) with a suitable detector (e.g., FID)

-

Volumetric flasks and pipettes

-

Syringes and filters

Procedure:

-

Prepare a series of standard solutions of this compound in the chosen solvent of known concentrations.

-

Generate a calibration curve by injecting known volumes of the standard solutions into the GC and recording the peak areas.

-

Prepare a saturated solution of this compound in the solvent as described in the gravimetric method (Steps 1-4).

-

Withdraw a sample of the supernatant, filter it, and then dilute it with a known volume of the pure solvent to bring the concentration within the range of the calibration curve.

-

Inject a known volume of the diluted sample into the GC and record the peak area.

-

Using the calibration curve, determine the concentration of this compound in the diluted sample and then calculate the concentration in the original saturated solution.

Visualization of Experimental Workflow

The logical flow of the gravimetric method for determining solubility is illustrated in the following diagram.

Figure 1. Experimental Workflow for Gravimetric Solubility Determination

Conclusion

References

Methodological & Application

Application Note: Analysis of Nonatriacontane using Gas Chromatography-Mass Spectrometry (GC-MS)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a comprehensive protocol for the qualitative and quantitative analysis of nonatriacontane (C39H80), a long-chain aliphatic hydrocarbon, utilizing Gas Chromatography-Mass Spectrometry (GC-MS). This compound and other long-chain alkanes are subjects of interest in various fields, including environmental science, geochemistry, and the study of natural products.[1] This document outlines detailed methodologies for sample preparation, GC-MS instrument parameters, and data analysis. The protocol is designed to be a valuable resource for researchers, scientists, and drug development professionals requiring accurate and reliable analysis of this high-molecular-weight compound.

Introduction

This compound is a saturated hydrocarbon with the chemical formula C39H80. Its analysis is often essential for product purity assessment, formulation development, and quality control in various industries. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful and widely used analytical technique for the separation, identification, and quantification of volatile and semi-volatile compounds like this compound.[1] The chromatographic separation allows for the isolation of the analyte from complex matrices, while mass spectrometry provides definitive identification based on its mass-to-charge ratio and fragmentation pattern. For accurate quantification, the use of an internal standard is recommended to compensate for variations in sample injection volume and instrument response.[2][3]

Experimental Protocols

Sample Preparation

Proper sample preparation is crucial for accurate and reproducible results. The following protocol is a general guideline and may need to be adapted based on the specific sample matrix.

-

Standard Solution Preparation:

-

Accurately weigh approximately 10 mg of this compound standard.

-

Dissolve the standard in 10 mL of a high-purity organic solvent such as n-hexane or dichloromethane to prepare a stock solution of 1 mg/mL.

-

Perform serial dilutions of the stock solution to prepare a series of calibration standards with concentrations ranging from 1 µg/mL to 100 µg/mL.

-

-

Internal Standard (IS) Solution Preparation:

-

Prepare a stock solution of a suitable internal standard (e.g., dotriacontane-d66 or another long-chain deuterated alkane) at a concentration of 1 mg/mL in n-hexane.

-

Spike all calibration standards and samples with the internal standard to a final concentration of 10 µg/mL.

-

-

Sample Extraction (from solid matrix):

-

Weigh approximately 1 g of the homogenized solid sample into a glass vial.

-

Add 10 mL of n-hexane or dichloromethane.

-

Vortex or sonicate the sample for 15-20 minutes to ensure thorough extraction.

-

Centrifuge the sample to separate the solid residue.

-

Carefully transfer the supernatant to a clean vial for GC-MS analysis.

-

GC-MS Instrumentation and Parameters

The following instrumental parameters are a recommended starting point and may require optimization for your specific instrument and column. A high-temperature GC column is necessary for the elution of high-boiling point compounds like this compound.[4]

Table 1: GC-MS Instrument Parameters

| Parameter | Value |